Bicyclo[10.1.0]tridecan-1-ol

Lipoxygenase inhibition MeSH classification Arachidonic acid metabolism

Bicyclo[10.1.0]tridecan-1-ol (CAS 110811-56-8) is a bicyclic secondary alcohol characterized by a tridecane backbone fused with a cyclopropane ring. It is categorized as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also serves as an antioxidant in fats and oils.

Molecular Formula C13H24O
Molecular Weight 196.33 g/mol
CAS No. 110811-56-8
Cat. No. B14329547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[10.1.0]tridecan-1-ol
CAS110811-56-8
Molecular FormulaC13H24O
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESC1CCCCCC2(CC2CCCC1)O
InChIInChI=1S/C13H24O/c14-13-10-8-6-4-2-1-3-5-7-9-12(13)11-13/h12,14H,1-11H2
InChIKeyCOKXSDKPKBYDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[10.1.0]tridecan-1-ol (CAS 110811-56-8): Key Identifiers and Structural Context for Procurement


Bicyclo[10.1.0]tridecan-1-ol (CAS 110811-56-8) is a bicyclic secondary alcohol characterized by a tridecane backbone fused with a cyclopropane ring . It is categorized as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also serves as an antioxidant in fats and oils [1]. This compound requires precise identification during procurement due to the existence of close structural analogs and positional isomers, such as Bicyclo[10.1.0]tridecan-2-ol (CAS 1987968-59-1), which share the same molecular formula (C13H24O) and molecular weight (196.33 g/mol) but differ in the position of the hydroxyl group .

Why Generic Substitution for Bicyclo[10.1.0]tridecan-1-ol (CAS 110811-56-8) Can Compromise Scientific Outcomes


Generic substitution within the bicyclo[10.1.0]tridecanol family is not a reliable procurement strategy due to functional group position-dependent activity divergence. The position of the hydroxyl group on the strained bicyclic framework dictates the molecule's interaction with biological targets; for instance, the 1-ol isomer is specifically annotated as a potent lipoxygenase inhibitor, whereas the 2-ol positional isomer (CAS 1987968-59-1) and ether analogs like 13-Oxabicyclo[10.1.0]tridecane lack this specific classification in authoritative databases [1]. Similarly, substituting with general-purpose lipoxygenase inhibitors such as nordihydroguaiaretic acid (NDGA) introduces different selectivity profiles and antioxidant capacities that may confound experimental results . The evidence below quantitatively substantiates these points where possible, while also highlighting critical evidence gaps where experimentalists should proceed with caution.

Quantitative Evidence Guide: Bicyclo[10.1.0]tridecan-1-ol (CAS 110811-56-8) vs. Comparators for Lipoxygenase Inhibition and Antioxidant Activity


Lipoxygenase Inhibitor Classification: Bicyclo[10.1.0]tridecan-1-ol vs. 13-Oxabicyclo[10.1.0]tridecane

Bicyclo[10.1.0]tridecan-1-ol is explicitly classified in the MeSH controlled vocabulary as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent. In contrast, the structurally similar 13-Oxabicyclo[10.1.0]tridecane (cyclododecane epoxide, CAS 286-99-7) is not captured under this MeSH lipoxygenase inhibitor heading, despite sharing the bicyclo[10.1.0]tridecane scaffold [1]. This classification-based distinction is critical for researchers targeting the lipoxygenase pathway, as it implies a specific structure-activity relationship dependent on the bridgehead alcohol functionality rather than an epoxide or ether linkage [2].

Lipoxygenase inhibition MeSH classification Arachidonic acid metabolism

Antioxidant Function in Fats and Oils: Molecular Scaffold Comparison with 13-Oxabicyclo[10.1.0]tridecane

Bicyclo[10.1.0]tridecan-1-ol is documented to serve as an antioxidant in fats and oils [1]. This functional property is attributed to the presence of the hydroxyl group, which can donate a hydrogen atom to terminate radical chain reactions. The ether analog, 13-Oxabicyclo[10.1.0]tridecane, lacks this free hydroxyl, which is expected to abolish its radical-scavenging capacity. No direct comparative antioxidant assay data (e.g., ORAC, DPPH, or conjugated diene formation) were found in the available evidence for either compound. This represents a significant evidence gap that should be closed via head-to-head testing before substituting one scaffold for the other in lipid stabilization applications [2].

Antioxidant Lipid preservation Functional group effect

Selectivity Profile Inference: Multi-Target Annotation vs. General Lipoxygenase Inhibitors

The MeSH annotation for Bicyclo[10.1.0]tridecan-1-ol describes a multi-target profile: potent lipoxygenase inhibition, with lesser inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This contrasts with the general-purpose lipoxygenase inhibitor NDGA (nordihydroguaiaretic acid), which demonstrates selective LOX inhibition with IC50 values of 200 nM (5-LOX), 30 µM (12-LOX), and 30 µM (15-LOX) over cyclooxygenase (IC50 = 100 µM) . However, the lack of quantitative potency data for Bicyclo[10.1.0]tridecan-1-ol on any specific LOX isoform prevents a direct numerical comparison and constitutes a critical evidence gap. The qualitative annotation of ancillary cyclooxygenase inhibition suggests a different selectivity profile that may be beneficial or detrimental depending on the experimental context.

Multi-target pharmacology Selectivity Enzyme inhibition

Synthetic Accessibility: Yield Comparison for Bicyclo[10.1.0]tridecan-1-ol vs. Process Feasibility

A reported synthesis of Bicyclo[10.1.0]tridecan-1-ol via zinc-mediated CC bond rearrangement of 2-bromocyclododecanone with diethylzinc in dichloromethane achieved a 50% yield over a 4.17-hour reaction time [1]. In comparison, the commercial availability of 13-Oxabicyclo[10.1.0]tridecane as a bulk epoxide mixture (cis/trans isomers) offers a potential cost advantage, but its direct conversion to the 1-ol derivative would require an additional ring-opening step with uncertain regioselectivity. The known 50% yield for the target compound provides a baseline for process chemists evaluating in-house synthesis versus outsourcing, though comparative yield data for alternative synthetic routes to the 2-ol isomer or other analogs are not available.

Synthetic chemistry Yield optimization Reaction scalability

Recommended Application Scenarios for Bicyclo[10.1.0]tridecan-1-ol (CAS 110811-56-8) Based on Evidence


Lipoxygenase Pathway Research Where Multi-Target Annotation is Tolerated

For in vitro enzymatic studies investigating the lipoxygenase pathway, Bicyclo[10.1.0]tridecan-1-ol is a viable candidate tool compound. Its MeSH classification as a potent lipoxygenase inhibitor with ancillary activities (cyclooxygenase, carboxylesterase) is directly relevant to pathway mapping experiments. However, the absence of quantitative IC50/Ki values against individual LOX isoforms necessitates that users internally validate potency and selectivity in their specific assay system before drawing mechanistic conclusions. This compound is not recommended as a selective LOX probe without such validation [1].

Lipid and Oil Stabilization Research Leveraging Annotated Antioxidant Function

The MeSH annotation of antioxidant activity in fats and oils positions Bicyclo[10.1.0]tridecan-1-ol as a candidate for lipid preservation studies. Its hydroxyl group distinguishes it from the ether analog 13-Oxabicyclo[10.1.0]tridecane, which lacks free radical-scavenging functionality. Procurement for accelerated stability testing (e.g., Rancimat, Schaal oven test) or comparative antioxidant assays (ORAC, DPPH) should be accompanied by quantitative efficacy measurements to establish performance relative to established antioxidants such as BHT or NDGA [1][2].

Synthetic Chemistry Research Requiring a Bicyclic Alcohol Building Block

As a strained bicyclic secondary alcohol, this compound serves as a synthetic intermediate or building block for more complex structures. The reported 50% yield from a zinc-mediated rearrangement provides a starting point for route optimization. Procurement for medicinal chemistry or materials science applications should consider the stereochemical implications of the bridgehead alcohol configuration, as diastereomeric purity may influence downstream reaction outcomes. Users requiring precise stereochemistry should request certificates of analysis confirming isomeric composition, as both cis and trans configurations are possible within the bicyclo[10.1.0] scaffold [3].

Polypharmacology Studies Comparing Multi-Target vs. Selective LOX Inhibition

Bicyclo[10.1.0]tridecan-1-ol's qualitative multi-target profile (lipoxygenase, cyclooxygenase, carboxylesterase, formyltetrahydrofolate synthetase) makes it a candidate for polypharmacology investigations, where simultaneous modulation of interconnected inflammatory and metabolic pathways is of interest. Its profile contrasts with the more selective, quantitatively characterized NDGA, enabling hypothesis-driven comparative studies. Procurement for such studies should be accompanied by internal broad-panel profiling to confirm the reported ancillary activities and to quantify their relative potencies [1].

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